8-(Trifluoromethyl)quinoline-4-carbaldehyde
Overview
Description
8-(Trifluoromethyl)quinoline-4-carbaldehyde is a fluorinated quinoline derivative Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)quinoline-4-carbaldehyde typically involves the cyclization of fluorinated anilines with three-carbon reagents. One common method is the reaction of 4-fluoroaniline with trifluoromethyl diketone, which yields 6-fluoroquinolines . Another approach involves the nucleophilic displacement of fluorine atoms and cross-coupling reactions using organometallic compounds .
Industrial Production Methods
Industrial production methods for fluorinated quinolines, including this compound, often involve large-scale cyclization and cycloaddition reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)quinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: 8-(Trifluoromethyl)quinoline-4-carboxylic acid.
Reduction: 8-(Trifluoromethyl)quinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Trifluoromethyl)quinoline-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antimicrobial, antimalarial, and anticancer properties.
Industry: Utilized in the development of new materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)quinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness
8-(Trifluoromethyl)quinoline-4-carbaldehyde is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
8-(trifluoromethyl)quinoline-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)9-3-1-2-8-7(6-16)4-5-15-10(8)9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTOOEWPKFGHDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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